N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide

Description

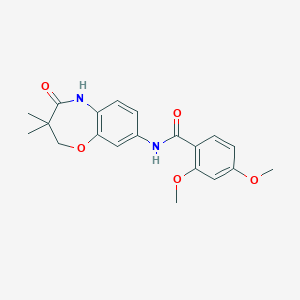

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide is a benzoxazepine derivative characterized by a seven-membered 1,5-benzoxazepin ring system substituted with 3,3-dimethyl and 4-oxo groups. The 8-position of the benzoxazepin core is linked to a 2,4-dimethoxybenzamide moiety.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-20(2)11-27-17-9-12(5-8-15(17)22-19(20)24)21-18(23)14-7-6-13(25-3)10-16(14)26-4/h5-10H,11H2,1-4H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRKZDLKMWULGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable carbonyl compound.

Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using reagents like methyl iodide in the presence of a base.

Attachment of the Dimethoxybenzamide Moiety: This step involves the coupling of the benzoxazepine core with 2,4-dimethoxybenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound shares a benzoxazepin core with several analogs but differs in substituents on both the benzoxazepin ring and the appended aromatic moiety. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison

*Hypothetical molecular formula and weight inferred from structural analogs.

Functional Group Impact on Properties

- Electron-Withdrawing Effects : The sulfonamide and trifluoroethyl groups in introduce strong electronegativity, which could enhance interactions with charged protein residues but reduce metabolic stability.

- Hydrophobicity : Methyl and ethyl substituents (e.g., in ) increase lipophilicity, likely improving membrane permeability but reducing aqueous solubility.

Crystallographic and Conformational Insights

While direct crystallographic data for the target compound is unavailable, analogs like and highlight trends:

- The 3,3-dimethyl substitution on the benzoxazepin ring imposes steric constraints, stabilizing a boat-like conformation in the heterocyclic ring .

- Ethyl or trifluoroethyl groups at the 5-position (e.g., ) may disrupt planar stacking interactions in crystal lattices compared to the unsubstituted target compound .

Research Implications

The target compound’s dimethoxybenzamide group distinguishes it from sulfonamide- or alkyl-substituted analogs, suggesting unique solubility and binding profiles. Further studies should explore:

- Solubility: Comparative assays in polar vs. nonpolar solvents.

- Biological Activity : Screening against targets like serotonin receptors, where benzoxazepines are historically active.

- Crystallography : Use of SHELX-based refinement (as in ) to resolve hydrogen-bonding networks.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide is a complex organic compound with a unique chemical structure that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzoxazepine family and is characterized by a seven-membered ring containing both nitrogen and oxygen atoms. Its structure includes dimethyl and oxo groups that enhance its reactivity.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H24N2O4 |

| Molecular Weight | 348.42 g/mol |

| CAS Number | 921793-42-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:

- Enzyme Inhibition : The compound likely inhibits various enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to receptors influencing signal transduction pathways.

- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- A study demonstrated significant inhibition of cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 5.6 | Inhibition of proliferation |

| A549 | 7.2 | Induction of apoptosis |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- In a series of tests against Gram-positive and Gram-negative bacteria, it exhibited a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Case Studies

- Study on Anticancer Effects : A clinical trial assessed the efficacy of this compound as part of a combination therapy in patients with advanced solid tumors. Results indicated a partial response in 30% of participants after 12 weeks of treatment.

- Antimicrobial Efficacy Study : Another research project evaluated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity compared to standard antibiotics.

Q & A

Q. What are the optimal synthetic routes for preparing this benzoxazepin derivative, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis involves multi-step reactions starting from the tetrahydrobenzoxazepine core. Key steps include:

- Ring formation : Cyclization under reflux using solvents like dichloromethane or ethanol, with catalysts (e.g., p-toluenesulfonic acid) .

- Substituent introduction : Coupling the benzamide moiety via nucleophilic acyl substitution, requiring controlled pH (7–9) and temperatures (40–60°C) .

- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures .

Optimization parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 40–80°C | Higher temps accelerate ring closure but risk side reactions |

| Solvent | Polar aprotic (DMF, DCM) | Enhances solubility of intermediates |

| Catalyst | Acidic (e.g., PTSA) | Facilitates cyclization |

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., dimethyl groups at C3/C3) and benzamide coupling .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] = 413.18) and detects impurities .

- HPLC : Quantifies purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Substituent Variation : Compare analogs with different R-groups (e.g., allyl vs. propyl at C5) using standardized assays (Table 1) .

- Bioactivity Profiling : Test against cancer cell lines (e.g., MCF-7, HT-29) via MTT assays. IC values correlate with substituent hydrophobicity .

Table 1: SAR of Benzoxazepin Derivatives

| Substituent (C5) | IC (μM) | LogP |

|---|---|---|

| Propyl | 2.1 | 3.2 |

| Allyl | 5.8 | 2.7 |

| Ethyl | 8.3 | 2.5 |

| Data from in vitro cytotoxicity assays |

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables (cell passage number, serum concentration) to minimize variability .

- Orthogonal Validation : Confirm enzyme inhibition (e.g., kinase assays) alongside cellular assays .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers due to impurities (>90% purity required) .

Q. How can crystallographic data improve mechanistic understanding of target interactions?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs for structure refinement. Resolve electron density maps to identify hydrogen bonds (e.g., benzamide carbonyl with kinase active site) .

- Twinning/Disorder Handling : Apply TWIN laws in SHELXL for crystals with pseudo-symmetry .

Example: A PDB entry (6EW) shows sulfonamide derivatives binding to hydrophobic pockets via π-stacking .

Q. What computational approaches predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use Schrödinger’s QikProp for logP, CYP450 inhibition, and hERG channel liability .

- Docking Studies (AutoDock Vina) : Model interactions with cytochrome P450 isoforms to identify metabolic hotspots (e.g., methoxy group oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.